REACTION_CXSMILES
|
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
trimethoxy cinnamic acid
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water in the system was removed under low pressure condition
|
Type
|
ADDITION
|
Details
|
10 g of glycidol was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
trimethoxy cinnamic acid
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water in the system was removed under low pressure condition
|
Type
|
ADDITION
|
Details
|
10 g of glycidol was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
trimethoxy cinnamic acid
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water in the system was removed under low pressure condition
|
Type
|
ADDITION
|
Details
|
10 g of glycidol was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CO[C:3]1[CH:17]=[CH:16][CH:15]=[CH:14][C:4]=1[C:5](OC)=[C:6](OC)[C:7]([OH:9])=[O:8].[OH-].[Na+].N#N>CS(C)=O>[C:7]([OH:9])(=[O:8])[CH:6]=[CH:5][C:4]1[CH:3]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
trimethoxy cinnamic acid
|
Quantity
|
4.35 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=C(C(=O)O)OC)OC)C=CC=C1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Water in the system was removed under low pressure condition
|
Type
|
ADDITION
|
Details
|
10 g of glycidol was added
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |